

chemical structure of 2-(4-Chloro-2-ethylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Chloro-2-ethylphenoxy)ethanol

CAS No.: 53347-13-0

Cat. No.: B13961268

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Molecular Architecture and Synthetic Methodologies of **2-(4-Chloro-2-ethylphenoxy)ethanol**:
A Technical Whitepaper

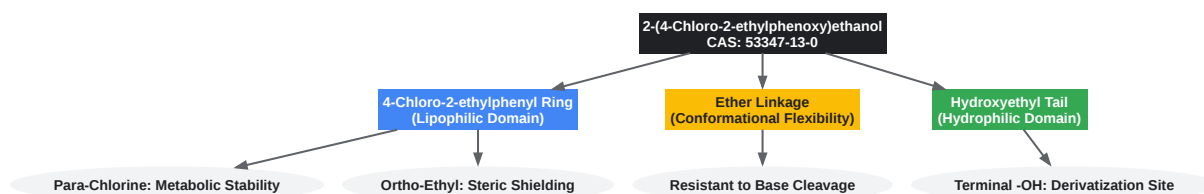
Executive Summary

As drug development and agrochemical formulations demand increasingly specialized intermediates, halogenated phenoxyethanols have emerged as critical building blocks. **2-(4-Chloro-2-ethylphenoxy)ethanol** (CAS: 53347-13-0) is a bifunctional organic compound characterized by a lipophilic, sterically hindered aromatic core and a hydrophilic hydroxyethyl tail[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the structural chemistry, predictive physicochemical profiling, and self-validating synthetic protocols for this specific compound.

Structural Chemistry & Pharmacophoric Profiling

The molecular topology of **2-(4-Chloro-2-ethylphenoxy)ethanol** dictates its chemical behavior and utility as an intermediate. The structure can be dissected into three distinct functional domains:

- The Substituted Aromatic Core (4-Chloro-2-ethylphenyl): The presence of the chlorine atom at the para position significantly enhances the lipophilicity (logP) of the molecule while providing metabolic stability against cytochrome P450-mediated aromatic oxidation. The ethyl group at the ortho position introduces targeted steric hindrance, which modulates the rotational freedom of the adjacent ether linkage[2].
- The Ether Linkage (-O-): This bridging oxygen is highly stable under physiological pH and basic conditions, though it remains susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or concentrated hydrohalic acids[3].
- The Hydroxyethyl Tail (-CH₂CH₂OH): This terminal primary alcohol serves as the primary site for downstream derivatization. It readily undergoes esterification, phosphorylation, or oxidation, making the compound a versatile precursor for active pharmaceutical ingredients (APIs)[4].



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Structural domains and functional group reactivity of **2-(4-Chloro-2-ethylphenoxy)ethanol**.

Physicochemical Properties

Understanding the physical parameters of this compound is essential for optimizing reaction conditions, particularly during liquid-liquid extraction and distillation. The data below synthesizes predictive and established parameters for the compound[1][5].

Property	Value / Description	Scientific Implication
CAS Number	53347-13-0	Unique chemical identifier.
Molecular Formula	C10H13ClO2	Dictates stoichiometric calculations.
Molecular Weight	200.66 g/mol	Utilized for precise molarity and yield tracking.
Boiling Point	298.0 ± 25.0 °C (Predicted)	Requires high-vacuum distillation for thermal purification without degradation.
Density	1.165 ± 0.06 g/cm ³ (Predicted)	Heavier than water; dictates phase separation dynamics during aqueous workup.
Solubility	Soluble in polar aprotic solvents	High solubility in DMF, DMSO, and MeCN; poorly soluble in water.

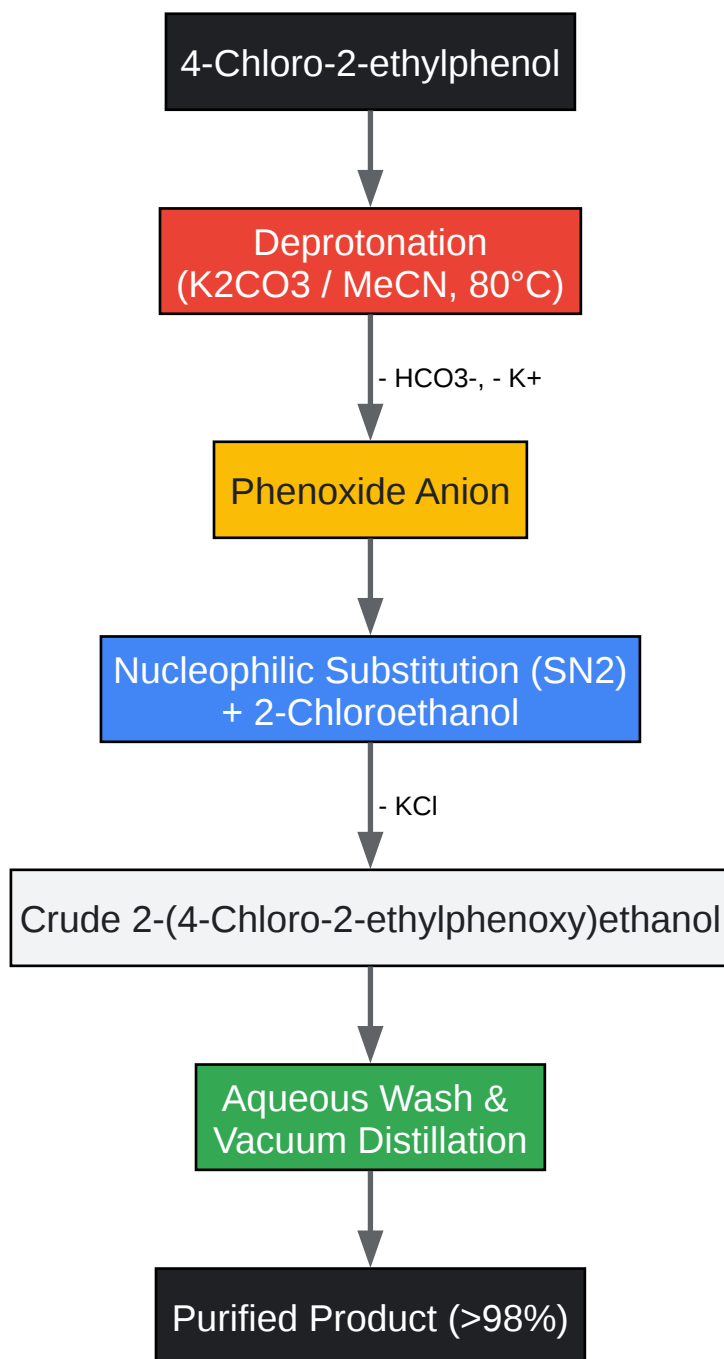
Synthetic Methodologies & Mechanistic Causality

The synthesis of phenoxyethanol derivatives relies heavily on two primary pathways. The choice of pathway depends on the scale of production and the availability of reagents.

Pathway A: Williamson Ether Synthesis (Laboratory Scale) The most reliable bench-scale method involves the classical Williamson ether synthesis[3][4]. 4-chloro-2-ethylphenol is deprotonated using a mild base (e.g., Potassium Carbonate, K₂CO₃) to form a highly nucleophilic phenoxide anion. This anion subsequently attacks 2-chloroethanol or 2-bromoethanol via an S_N2 mechanism. The ortho-ethyl group introduces slight steric hindrance, necessitating elevated temperatures (80–100 °C) and a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) to accelerate the S_N2 displacement[2].

Pathway B: Epoxide Ring-Opening (Industrial Scale) For large-scale, "green chemistry" applications, the direct hydroxyethylation of the phenol using ethylene oxide is preferred[6]. This catalytic process avoids the generation of stoichiometric halide waste (e.g., KCl or NaCl)

inherent in the Williamson synthesis. The reaction is typically driven by an alkaline catalyst or a heterogeneous acid catalyst under mild temperatures, selectively opening the highly strained epoxide ring to yield the phenoxyethanol[6][7].



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Step-by-step synthetic workflow and mechanistic pathway via Williamson ether synthesis.

Experimental Protocol: Self-Validating Williamson Ether Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a built-in quality control (QC) checkpoint to verify causality and reaction progress before proceeding.

Reagents: 4-Chloro-2-ethylphenol (1.0 eq), 2-Chloroethanol (1.2 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst), anhydrous Acetonitrile (MeCN).

- Step 1: Phenoxide Generation
 - Action: Dissolve 4-chloro-2-ethylphenol in anhydrous MeCN. Add finely powdered K_2CO_3 . Stir at 60 °C for 30 minutes.
 - Causality: K_2CO_3 is a mild base that quantitatively deprotonates the phenol without causing side reactions. MeCN solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.
 - Self-Validation Checkpoint: A distinct color change (typically to a deeper yellow/amber) indicates the successful formation of the phenoxide chromophore.
- Step 2: Catalyzed Alkylation
 - Action: Add 2-chloroethanol dropwise, followed by a catalytic amount of KI. Elevate the temperature to 80 °C (reflux) for 12 hours.
 - Causality: KI is added to facilitate a Finkelstein-type in situ halogen exchange. The iodide replaces the chloride on 2-chloroethanol, creating 2-iodoethanol—a vastly superior electrophile for the S_N2 attack, overcoming the steric hindrance of the ortho-ethyl group.
 - Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting phenol spot (visualized via UV or iodine chamber) confirms reaction completion.
- Step 3: Quenching and Phase Extraction

- Action: Cool the mixture to room temperature. Filter out the inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure. Dilute the residue with Ethyl Acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
- Causality: The alkaline wash strictly isolates the neutral ether product from any acidic phenolic precursors, ensuring high purity.
- Step 4: Analytical Validation
 - Action: Dry the organic layer over anhydrous Na₂SO₄, evaporate, and subject the crude oil to high-vacuum distillation.
 - Causality: Distillation separates the product from any dialkylated byproducts or residual solvents.
 - Self-Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The appearance of two distinct triplet signals around δ 3.9-4.1 ppm confirms the presence of the -OCH₂CH₂OH aliphatic protons, validating the successful etherification.

Application Landscape

While **2-(4-Chloro-2-ethylphenoxy)ethanol** is a niche intermediate, its structural motifs align with several high-value industrial applications:

- **Pharmaceutical Intermediates:** Unsubstituted and mildly substituted phenoxyethanols are widely utilized as broad-spectrum antimicrobial preservatives in topical pharmaceutical formulations and vaccines[8]. The addition of the lipophilic chloro- and ethyl- groups may alter the partition coefficient, potentially enhancing penetration through bacterial cell membranes.
- **Agrochemical Development:** The phenoxyacetic acid class of herbicides (e.g., 2,4-D) relies on halogenated phenoxy cores. **2-(4-Chloro-2-ethylphenoxy)ethanol** can be readily oxidized at the terminal hydroxyl group to yield 2-(4-chloro-2-ethylphenoxy)acetic acid, a potential selective auxin-mimicking herbicide.

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